molecular formula C11H20O4 B12682301 1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) CAS No. 55187-29-6

1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)

Cat. No.: B12682301
CAS No.: 55187-29-6
M. Wt: 216.27 g/mol
InChI Key: IFMZOBOURYRZRO-UHFFFAOYSA-N
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Description

1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its reactivity and versatility. The compound features two epoxy groups, making it highly reactive and suitable for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) typically involves the reaction of dimethylpropane-1,3-diol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) is carried out in large reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity makes the compound useful in cross-linking and polymerization processes .

Comparison with Similar Compounds

Similar Compounds

    1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Known for its high reactivity and versatility.

    2,2’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Similar structure but with different reactivity.

    4,4’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Another similar compound with unique properties.

Uniqueness

1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) stands out due to its specific reactivity and ability to form strong covalent bonds. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound in both research and industry .

Properties

CAS No.

55187-29-6

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-[[2-methyl-4-(oxiran-2-ylmethoxy)butan-2-yl]oxymethyl]oxirane

InChI

InChI=1S/C11H20O4/c1-11(2,15-8-10-7-14-10)3-4-12-5-9-6-13-9/h9-10H,3-8H2,1-2H3

InChI Key

IFMZOBOURYRZRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOCC1CO1)OCC2CO2

Origin of Product

United States

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